molecular formula C20H16F3N3O2 B4377977 2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone

2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone

Cat. No.: B4377977
M. Wt: 387.4 g/mol
InChI Key: VWHQUHLDFHJYPE-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone is a complex organic compound that features a trifluoromethyl group, a phenoxy group, a pyrazole ring, and an indoline moiety

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structural features make it a promising candidate for drug discovery.

    Industry: In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and stability. The phenoxy and pyrazole moieties contribute to the compound’s overall bioactivity by facilitating interactions with key amino acid residues in the target protein. The indoline moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar compounds to 2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone include:

The uniqueness of this compound lies in its combination of the trifluoromethyl, phenoxy, pyrazole, and indoline groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-5-3-6-16(12-15)28-13-25-10-9-17(24-25)19(27)26-11-8-14-4-1-2-7-18(14)26/h1-7,9-10,12H,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHQUHLDFHJYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone

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